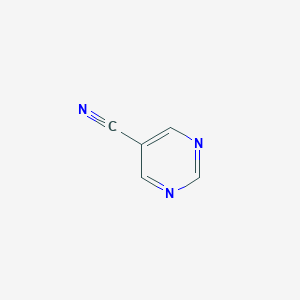







|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]#[N:8])[CH:4]=[N:3][CH:2]=1.[NH2:9][OH:10]>CO>[OH:10][N:9]=[C:7]([C:5]1[CH:6]=[N:1][CH:2]=[N:3][CH:4]=1)[NH2:8]
|


|
Name
|
|
|
Quantity
|
5.47 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=CC(=C1)C#N
|
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the volatiles
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with EtOAc (30 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitates were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ON=C(N)C=1C=NC=NC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |